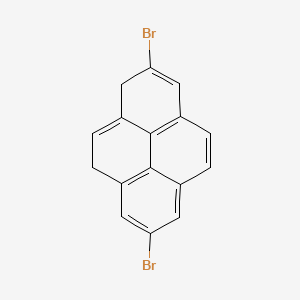

2,7-Dibromo-1,9-dihydropyrene

Description

Structure

3D Structure

Properties

CAS No. |

1637781-28-2 |

|---|---|

Molecular Formula |

C16H10Br2 |

Molecular Weight |

362.06 g/mol |

IUPAC Name |

2,7-dibromo-1,9-dihydropyrene |

InChI |

InChI=1S/C16H10Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-3,5-6,8H,4,7H2 |

InChI Key |

AQKNPQJQZBLIHP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C2CC(=CC3=C2C4=C1C=C(C=C4C=C3)Br)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 2,7 Dibromo 1,9 Dihydropyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 2,7-Dibromo-1,9-dihydropyrene in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal a distinct set of signals corresponding to the aromatic and dihydropyrene (B12800588) bridge protons. The symmetry of the molecule would influence the number of unique proton environments. The aromatic protons are expected to appear as doublets and triplets in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the saturated dihydropyrene bridge would resonate further upfield.

For comparison, a related compound, 9,10-diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol, exhibits aromatic proton signals at δ 7.65 (d, 2H), and 7.53–7.46 (m, 4H) in CDCl₃. nih.gov Another example, 2,7-dibromophenanthrene-9,10-dione, shows signals at δ 8.24 (d, 2H), 8.70 (d, 2H), and 7.95 (dd, 2H) in DMSO-d6. rsc.org These examples suggest the likely chemical shift ranges for the aromatic protons in this compound.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on the analysis of related compounds, as direct experimental data for this compound was not available in the searched literature.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH | 7.0 - 9.0 | d, t |

| Dihydropyrene Bridge CH₂ | < 4.0 | m |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule. The aromatic carbons are expected to resonate in the range of δ 120-150 ppm. The carbons bearing the bromine atoms would be shifted due to the halogen's electronic effects. The sp³-hybridized carbons of the dihydropyrene bridge would appear at significantly higher field (lower ppm values).

As a point of reference, the ¹³C NMR spectrum of 9,10-diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol shows signals for the aromatic carbons at δ 141.9, 133.1, 131.2, 130.3, 129.0, 125.4, and 122.5 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on the analysis of related compounds, as direct experimental data for this compound was not available in the searched literature.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-H | 120 - 140 |

| Aromatic Quaternary C | 130 - 150 |

| Dihydropyrene Bridge CH₂ | < 40 |

To unambiguously assign the proton and carbon signals and to further elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments would establish the correlations between neighboring protons, helping to trace out the spin systems within the aromatic rings and the dihydropyrene bridge.

HSQC would correlate each proton signal with its directly attached carbon, allowing for the assignment of the carbon signals based on the already assigned proton spectrum.

HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbon atoms.

Mass Spectrometry (MS) for Molecular Composition Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₀Br₂), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would result in a characteristic M, M+2, and M+4 isotopic cluster in the mass spectrum, which is a clear signature for a dibrominated compound. The molecular weight of this compound is 362.06 g/mol . chiralen.comnih.govsigmaaldrich.com

Table 3: Molecular Ion Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀Br₂ | chiralen.comnih.gov |

| Molecular Weight | 362.06 | chiralen.comnih.govsigmaaldrich.com |

| Predicted M⁺ Peak | [M]⁺ | |

| Predicted M+2 Peak | [M+2]⁺ | |

| Predicted M+4 Peak | [M+4]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the CH₂ groups of the dihydropyrene bridge (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is often particularly sensitive to the vibrations of the non-polar parts of a molecule. The symmetric vibrations of the pyrene (B120774) core and the C-Br bonds would likely give rise to strong signals in the Raman spectrum. The complementarity of IR and Raman spectroscopy arises from their different selection rules; some vibrations may be strong in one and weak or absent in the other. edinst.com

Table 4: Predicted Vibrational Spectroscopy Data for this compound This table is predictive and based on general vibrational frequencies for functional groups.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aliphatic C-H Stretch | < 3000 | < 3000 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-Br Stretch | < 800 | < 800 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

To provide a comprehensive understanding of the spectroscopic characteristics of this class of compounds, this section will discuss the photophysical properties of the parent 1,9-dihydropyrene (B15477217) (DHP) core and its extensively studied, substituted derivatives. The electronic properties of these related compounds offer significant insight into the expected behavior of the 2,7-dibromo analogue.

The dihydropyrene system is a type of negative photochrome, meaning its thermally stable "closed" form (the dihydropyrene) is colored and can be converted to a colorless, "open" form (a cyclophanediene) upon irradiation with light. nankai.edu.cn The electronic spectra are characteristic of this 14π aromatic system.

The UV-Vis absorption spectrum of the parent dihydropyrene (DHP) core shows characteristic absorption maxima. For instance, in various organic solvents, the primary absorption bands are observed in the UV and near-visible regions. nih.gov The specific wavelengths are sensitive to the solvent environment, a common trait for polycyclic aromatic hydrocarbons. nih.gov

Spectroscopic Properties of Key Dihydropyrene Derivatives

The most extensively studied derivatives are those substituted at the 2,7-positions with tert-butyl groups and at the 10b,10c-positions with methyl groups. These substitutions enhance solubility and stability, facilitating detailed characterization.

2,7-di-tert-butyl-trans-10b,10c-dimethyl-10b,10c-dihydropyrene is a foundational compound in this family. Its derivatives, featuring further substitutions on the aromatic core, have been synthesized to tune the electronic and photochromic properties. The introduction of electron-withdrawing groups, such as pyridinium, can significantly alter the absorption spectra and enhance the efficiency of the photo-opening reaction. researchgate.net

Research on a pyridinium-substituted dihydropyrene, synthesized from a 4,9-dibromo-2,7-di-tert-butyl-trans-10b,10c-dimethyl-10b,10c-dihydropyrene precursor, demonstrates that the electronic properties are highly tunable. While the parent dihydropyrenes are typically green or purple, their corresponding open cyclophanediene forms are colorless or lightly colored. nankai.edu.cnrsc.org

The table below summarizes the electronic absorption data for the parent dihydropyrene in various solvents, illustrating the solvatochromic shifts.

Table 1: Electronic Absorption Maxima (λmax) of Unsubstituted Dihydropyrene (DHP) in Various Solvents

| Solvent | λmax, 1 (nm) | λmax, 2 (nm) | Reference |

|---|---|---|---|

| Acetonitrile | 336 | 376 | nih.gov |

| Pentane | 336 | 375 | nih.gov |

| Toluene | 340 | 379 | nih.gov |

This interactive table shows the absorption maxima of the parent dihydropyrene compound in different solvent environments.

Further studies on a series of multi-addressable switches based on the 2,7-di-tert-butyl-trans-10b,10c-dimethyl-10b,10c-dihydropyrene skeleton provide detailed photophysical data, including fluorescence. These derivatives often exhibit emission from their first excited singlet state. researchgate.net The introduction of bromine atoms is known to influence the energetics of the molecule, which would in turn affect the absorption and emission spectra. nankai.edu.cn For example, in a study of annelated dihydropyrenes, the presence of bromine atoms was found to increase the activation energy of the thermal return reaction from the open to the closed form. nankai.edu.cn

The following table presents photophysical data for key substituted dihydropyrene derivatives that are structurally related to the target compound.

Table 2: Photophysical Data for Selected Dihydropyrene Derivatives in Acetonitrile

| Compound | Form | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Pyridinium-DHP Derivative | Closed (DHP) | 488, 650 (sh), 700 (sh) | 710 | 0.003 | researchgate.net |

This interactive table details the absorption and emission characteristics of a representative pyridinium-substituted dihydropyrene switch, showing data for both its closed (DHP) and open (CPD) isomers.

Electronic Structure and Photophysical Mechanisms of 2,7 Dibromo 1,9 Dihydropyrene

Electronic Transitions and Absorption Spectra

The electronic absorption spectrum of 2,7-Dibromo-1,9-dihydropyrene is characterized by transitions primarily involving the π-electron system of the polycyclic aromatic hydrocarbon core. The presence of bromine atoms, with their lone pairs and electronegativity, perturbs the π-system, leading to shifts in the absorption bands compared to the unsubstituted dihydropyrene (B12800588).

Theoretical studies on related 2,7-disubstituted pyrene (B120774) derivatives suggest that substituents at these positions have a pronounced effect on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The bromine atoms are expected to lower the energy of the HOMO due to their inductive electron-withdrawing nature. This alteration of the frontier orbital energies directly impacts the energy of the S₀ → S₁ and higher-energy electronic transitions.

Table 1: Expected Influence of Bromine Substitution on Electronic Transitions

| Transition | Expected Effect of 2,7-Dibromo Substitution | Rationale |

| π → π | Bathochromic (red) shift | Perturbation of π-system and alteration of HOMO-LUMO gap. |

| n → π | Possible introduction or modification | Involvement of bromine lone pair electrons. |

Fluorescence and Phosphorescence Properties

The emission characteristics of this compound, including fluorescence and phosphorescence, are intrinsically linked to its electronic structure and the influence of the heavy bromine atoms.

Quantum Yields and Lifetimes

The introduction of bromine atoms is known to have a significant impact on the luminescence quantum yields and excited-state lifetimes of organic molecules due to the heavy-atom effect. ulisboa.pt This effect enhances the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, a decrease in the fluorescence quantum yield (Φf) and a corresponding increase in the phosphorescence quantum yield (Φp) are generally expected.

The fluorescence lifetime (τf) is also anticipated to be shorter for this compound compared to its non-brominated counterpart, as the enhanced ISC provides an additional non-radiative decay pathway for the S₁ state. Conversely, the phosphorescence lifetime (τp) might be influenced by the altered electronic structure and spin-orbit coupling.

Table 2: Predicted Quantum Yields and Lifetimes for this compound

| Parameter | Predicted Trend Compared to Unsubstituted Dihydropyrene | Underlying Mechanism |

| Fluorescence Quantum Yield (Φf) | Decrease | Enhanced intersystem crossing (heavy-atom effect). |

| Phosphorescence Quantum Yield (Φp) | Increase | Enhanced intersystem crossing (heavy-atom effect). |

| Fluorescence Lifetime (τf) | Decrease | Increased rate of non-radiative decay via ISC. |

| Phosphorescence Lifetime (τp) | May be altered | Changes in spin-orbit coupling and triplet state energy. |

Solvent Effects on Emission

The emission properties of this compound are expected to exhibit sensitivity to the polarity of the solvent. evidentscientific.com In polar solvents, stabilization of the excited state dipole moment can lead to a red shift in the emission spectrum, a phenomenon known as solvatochromism. The extent of this shift depends on the change in dipole moment upon excitation.

Furthermore, specific interactions with the solvent, such as hydrogen bonding, can also influence the non-radiative decay pathways, thereby affecting the quantum yield and lifetime of the emission. evidentscientific.com For instance, in protic solvents, hydrogen bonding to the bromine atoms could potentially alter the rate of intersystem crossing.

Photochromic Behavior and Valence Isomerization in Dihydropyrene Systems

Dihydropyrene systems are well-known for their photochromic properties, undergoing a reversible valence isomerization to a cyclophanediene (CPD) form upon irradiation with light. This process involves the breaking of the internal C1-C9 bond and a significant change in the electronic structure and absorption properties of the molecule.

Photo-induced Ring Opening and Closing Reactions

The photo-induced ring-opening of this compound to its corresponding dibromocyclophanediene isomer is a key characteristic of this system. This pericyclic reaction is governed by Woodward-Hoffmann rules and proceeds through an excited state. The quantum yield of this ring-opening reaction is a critical parameter that determines the efficiency of the photoswitching process.

The bromine substituents, being electron-withdrawing, can influence the stability of the excited state and the transition state for the ring-opening reaction. Computational studies on related systems suggest that electron-withdrawing groups can affect the efficiency of photoconversion. societechimiquedefrance.fr

The reverse reaction, the photo-induced ring-closing of the cyclophanediene isomer back to the dihydropyrene form, is also a crucial part of the photochromic cycle. The efficiency of this process is also expected to be modulated by the electronic effects of the bromine atoms.

Thermal Isomerization and Stability of Isomers

In addition to the photochemical pathway, the cyclophanediene isomer can revert to the more thermodynamically stable dihydropyrene form via a thermal ring-closing reaction. The rate of this thermal isomerization is a key factor in determining the stability of the "switched" state.

The presence of electron-withdrawing bromine atoms on the dihydropyrene skeleton is likely to influence the relative stability of the two isomers and the activation energy for the thermal back-reaction. Generally, electron-withdrawing groups can affect the stability of the isomers and the transition state of the thermal isomerization.

Excited State Dynamics and Energy Transfer Processes

The excited state dynamics of this compound are governed by the intrinsic photophysical properties of its aromatic core, which is related to the well-studied chromophore, pyrene. While direct experimental data on the excited state dynamics and energy transfer processes of this compound are not extensively available in the public domain, an understanding can be inferred from the behavior of the parent pyrene molecule and the influence of its substituents.

The photophysics of pyrene is characterized by a long-lived excited state and a strong tendency to form excimers (excited-state dimers) through π-π interactions. acs.orgacs.org In nonpolar media, the first excited singlet state (S₁) of pyrene has a notably long lifetime, which can be on the order of hundreds of nanoseconds. acs.orgcolostate.edu This long lifetime provides ample opportunity for various de-excitation processes to occur, including fluorescence, intersystem crossing to the triplet state, and energy transfer.

The introduction of two bromine atoms at the 2 and 7 positions of the dihydropyrene core is expected to significantly influence its excited state dynamics. Bromine, being a heavy atom, is known to enhance spin-orbit coupling. This "heavy-atom effect" typically promotes intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, one can anticipate a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime for this compound compared to the unsubstituted dihydropyrene or pyrene. This enhanced population of the triplet state could make this compound a candidate for applications involving triplet-triplet energy transfer.

Furthermore, the saturation of the 1 and 9 positions to form a dihydropyrene core alters the planarity and the electronic structure compared to pyrene. This modification will inevitably affect the energies of the excited states and the transition probabilities between them.

Energy transfer processes involving pyrene derivatives have been a subject of extensive research. acs.orgnih.gov In systems where this compound acts as a donor or acceptor, energy transfer can occur through several mechanisms, primarily Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. FRET is a non-radiative process that depends on the dipole-dipole coupling between the donor and acceptor and is sensitive to the distance between them. Dexter energy transfer, on the other hand, is a short-range process that involves the exchange of electrons and requires orbital overlap between the donor and acceptor. Given the potential for a long-lived triplet state, this compound could be an effective triplet energy donor in Dexter energy transfer processes.

The propensity of the pyrene core to form excimers is another critical aspect of its excited state dynamics. rsc.orgmdpi.comrsc.org At higher concentrations or in aggregated states, an excited this compound molecule can interact with a ground-state molecule to form an excimer. This excimer will have its own set of radiative and non-radiative decay pathways, typically characterized by a red-shifted and structureless emission band compared to the monomer fluorescence. mdpi.com The steric hindrance and electronic effects of the bromo-substituents may influence the geometry and stability of such excimers.

Photophysical Data for the Parent Chromophore (Pyrene)

To provide a baseline for understanding the potential excited state properties of this compound, the following table summarizes key photophysical data for the unsubstituted pyrene molecule.

| Property | Value | Conditions |

| Fluorescence Lifetime (τ) | ~650 ns | Nonpolar media acs.org |

| 382 ns | Deoxygenated cyclohexane (B81311) colostate.edu | |

| 50-90 ns | General range nih.gov | |

| Monomer Emission Peaks | ~375, 379, 385, 395, 410 nm | General nih.gov |

| Excimer Emission | ~460 nm (centered) | High concentration/aggregated state nih.gov |

| Radiative Lifetime (Monomer) | 6.8 x 10⁻⁷ s | Cyclohexane royalsocietypublishing.org |

| Radiative Lifetime (Excimer) | 0.9 x 10⁻⁷ s | Cyclohexane royalsocietypublishing.org |

Theoretical and Computational Chemistry Studies of 2,7 Dibromo 1,9 Dihydropyrene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ictp.itabinit.org It has been widely applied to study the ground state properties of various molecules. semanticscholar.org

Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2,7-dibromo-1,9-dihydropyrene. This process, known as geometry optimization, seeks the minimum energy conformation of the molecule. For dihydropyrene (B12800588) derivatives, DFT calculations, often using functionals like B3LYP or BPW91 with basis sets such as 6-31G(d) or DZV(d), have been utilized to predict their structures. semanticscholar.orgnankai.edu.cnlancs.ac.uk These calculations help in understanding the planarity or distortion of the dihydropyrene core and the orientation of the bromine substituents.

Interactive Table: Optimized Geometrical Parameters of this compound (Illustrative) This table would typically be populated with data from specific DFT calculations, such as bond lengths (e.g., C-C, C-H, C-Br) and bond angles, derived from the optimized geometry.

| Parameter | Value (Å or °) |

| C-Br Bond Length | Calculated Value |

| C-C (Aromatic) Bond Length | Calculated Value |

| Dihedral Angle (Core) | Calculated Value |

Electronic Energy Levels (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. aimspress.comdergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and its ability to undergo electronic transitions. aimspress.com DFT calculations are a standard method for computing these orbital energies. semanticscholar.orgphyschemres.org For dihydropyrene systems, the HOMO-LUMO gap is a key factor in understanding their photochromic and electrochemical behavior. The introduction of bromine atoms at the 2 and 7 positions is expected to influence these energy levels, primarily by stabilizing the HOMO through electronic effects. lancs.ac.uk

Interactive Table: Calculated HOMO-LUMO Energies of this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. aimspress.com The MEP is calculated from the total electron density, which is obtained from DFT calculations. tntech.edu For this compound, the MEP would illustrate regions of negative potential, likely associated with the electron-rich aromatic rings and bromine atoms, and regions of positive potential, typically found around the hydrogen atoms. This information helps in understanding intermolecular interactions and the sites of potential chemical reactions.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules. nih.govuci.eduresearchgate.net It allows for the prediction of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of these absorptions. bohrium.com TD-DFT has been successfully applied to study the photochromic properties of dihydropyrene derivatives, helping to assign experimental spectral bands and understand the nature of the electronic transitions involved in their isomerization. lancs.ac.ukresearchgate.net For this compound, TD-DFT calculations would be instrumental in predicting its absorption spectrum and understanding how the bromine substituents affect its photophysical properties.

Reaction Pathway and Transition State Analysis for Isomerization

The isomerization of dihydropyrenes to their cyclophanediene valence tautomers is a key feature of this class of compounds. lancs.ac.uk Computational methods, particularly DFT, can be used to map the potential energy surface of this reaction, identifying the transition state structure and calculating the activation energy barrier. researchgate.net This analysis provides crucial insights into the kinetics and mechanism of the isomerization process. For substituted dihydropyrenes, studies have shown that the nature and position of the substituents can significantly influence the thermal stability of the isomers and the activation barrier for their interconversion. researchgate.netnankai.edu.cn In the case of this compound, theoretical analysis of the isomerization pathway would elucidate the role of the bromine atoms in modulating the reaction energetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. mdpi.combibliotekanauki.pl For a molecule like this compound, MD simulations could be used to explore its conformational landscape, particularly if the dihydropyrene core exhibits any flexibility. Furthermore, MD simulations can model the interactions between multiple molecules, providing insights into how these molecules might pack in the solid state or aggregate in solution. chemrxiv.org This is particularly relevant for understanding the material properties of dihydropyrene derivatives.

Quantum Chemical Descriptors for Structure-Property Relationships

Theoretical and computational chemistry studies provide profound insights into the intrinsic properties of molecules, connecting their geometric structures to their electronic behavior. For this compound, quantum chemical descriptors serve as powerful tools to predict and understand its reactivity, electronic, and optical properties. While specific, published computational studies exclusively detailing this compound are not abundant in the literature, a comprehensive understanding can be constructed by analyzing theoretical investigations on the parent dihydropyrene (DHP) scaffold and its closely related derivatives. Methodologies such as Density Functional Theory (DFT) are frequently employed to elucidate the structure-property relationships in these systems. researchgate.netlancs.ac.uk

Key quantum chemical descriptors for evaluating dihydropyrene systems include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electron affinity, ionization potential, and measures of aromaticity. These descriptors are crucial for predicting the behavior of these molecules in applications like molecular electronics and photoswitching devices. lancs.ac.ukresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO)

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic characteristics of a molecule. The HOMO energy level relates to the ability to donate an electron (ionization potential), while the LUMO energy level corresponds to the ability to accept an electron (electron affinity). The spatial distribution of these orbitals indicates the regions of the molecule involved in electronic transitions and charge transfer.

In dihydropyrene systems, both the substitution pattern and the nature of the substituents significantly influence the energies of the frontier orbitals. lancs.ac.ukresearchgate.net For instance, computational studies on 2,7-dialkynyl-substituted dihydropyrenes show that the HOMO and LUMO levels can be precisely tuned. lancs.ac.uk The introduction of two bromine atoms at the 2 and 7 positions of the dihydropyrene core, as in this compound, is expected to lower the energies of both the HOMO and LUMO levels due to the electron-withdrawing inductive effect of the bromine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the electronic absorption properties of the molecule. A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in the absorption spectrum. Theoretical calculations on various functionalized dihydropyrenes have demonstrated this relationship, where modifications to the core structure systematically alter the gap. researchgate.netlancs.ac.uk

| Compound | Methodology | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 2,7-diethynyl-DHP | DFT | -5.25 | -2.20 | 3.05 |

Table 1: Representative data for a 2,7-substituted dihydropyrene analog, illustrating typical values obtained from DFT calculations. The specific values for this compound would differ based on the electronic influence of the bromine substituents. lancs.ac.uk

Aromaticity and Reactivity Descriptors

The dihydropyrene system is a notable example of a mpg.deannulene, exhibiting significant aromatic character. This aromaticity is a key factor in its stability and unique spectroscopic properties. Computational methods can quantify this characteristic through descriptors like the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring system, with large negative values indicating strong aromaticity. Studies on the parent dihydropyrene confirm its highly aromatic nature. researchgate.net The introduction of bromo-substituents at the 2,7-positions is anticipated to modulate the electron density of the π-system, which could subtly influence its aromatic character.

Other descriptors derived from quantum chemical calculations, such as the global reactivity indices (chemical potential, hardness, and electrophilicity), can provide further understanding of the molecule's stability and reactivity profile.

| Descriptor | Significance |

|---|---|

| Ionization Potential (IP) | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (EA) | Energy released when an electron is added; related to LUMO energy. |

| HOMO-LUMO Gap | Correlates with molecular stability and the energy of the lowest electronic transition. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons. |

| Nucleus-Independent Chemical Shift (NICS) | Indicator of aromaticity or anti-aromaticity. |

Table 2: A summary of important quantum chemical descriptors and their role in defining the structure-property relationships of molecules like this compound.

Reaction Mechanisms and Chemical Reactivity of 2,7 Dibromo 1,9 Dihydropyrene

Electrophilic Aromatic Substitution on Dihydropyrene (B12800588) Derivatives

The dihydropyrene system, as a bridged sigmaaldrich.comannulene, is a Hückel aromatic compound and is susceptible to electrophilic aromatic substitution, provided that mild reaction conditions are employed. acs.org These reactions typically occur at the 2- and 7-positions of the dihydropyrene core. researchgate.net This reactivity is a consequence of the high electron density of the delocalized π-system. savemyexams.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile (E+). This is the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a carbocation intermediate. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This step restores the aromatic π-system. masterorganicchemistry.com

In the context of dihydropyrene derivatives, the reactivity towards electrophiles is influenced by the existing substituents on the aromatic ring. For instance, the presence of electron-donating groups increases the rate of reaction, while electron-withdrawing groups decrease it. masterorganicchemistry.com While direct electrophilic substitution on 2,7-dibromo-1,9-dihydropyrene is not extensively detailed in the provided results, the reactivity of the parent dihydropyrene and its derivatives provides a strong indication of the expected behavior. For example, the nitration of a highly annelated dihydropyrene yields a mixture of 8- and 7-nitro derivatives, while bromination of a benzo[a]dihydropyrene with N-bromosuccinimide (NBS) in dimethylformamide (DMF) primarily gives the 12-bromo derivative. acs.org

An alternative strategy to achieve substitution at the 2 and 7 positions of the pyrene (B120774) core involves the tetrahydropyrene (THPy) method. This approach involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359), which shifts the reactivity for electrophilic aromatic substitution to the 2 and 7 positions. Subsequent re-aromatization yields the desired 2,7-substituted pyrene derivatives. rsc.org

Nucleophilic Substitution Reactions Involving Bromine Atoms

The bromine atoms at the 2 and 7 positions of this compound serve as reactive handles for nucleophilic substitution reactions. These reactions allow for the introduction of a wide range of functional groups onto the dihydropyrene core. While specific examples for this compound are not explicitly detailed, the principles of nucleophilic aromatic substitution (SNAr) and related reactions on similar aromatic bromides are well-established.

In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The departure of the bromide leaving group then yields the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the aromatic ring.

For instance, in the synthesis of fluorene-based polymers, aromatic nucleophilic substitution has been employed to create polymers containing crown-substituted fluorene (B118485) and diphenyl anthracene (B1667546) units. researchgate.net Similarly, the synthesis of various light-emitting polymers has been achieved through aromatic nucleophilic substitution reactions on dibenzofluorene-acene derivatives. researchgate.net These examples highlight the utility of nucleophilic substitution in modifying aromatic halides for materials science applications.

The SN2 reaction, a bimolecular nucleophilic substitution, is another relevant pathway, particularly if the bromine atoms can be transformed into better leaving groups or if the reaction proceeds through an intermediate that facilitates such a mechanism. The SN2 reaction involves a backside attack by the nucleophile on the substrate, leading to an inversion of configuration at the reaction center. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of aryl halides like this compound. sigmaaldrich.comlibretexts.org These reactions typically involve an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Functionalization via Carbon-Bromine Bonds

The carbon-bromine bonds in this compound are prime sites for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. sigmaaldrich.com It is a widely used method for forming carbon-carbon bonds. For example, fluorescent polymers have been synthesized via Suzuki-Miyaura cross-coupling of 2,7-dibromo-9,9-disubstituted fluorene derivatives with boronic acid pinacol (B44631) esters. rsc.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. sigmaaldrich.com It is a key method for synthesizing conjugated enynes and other alkyne-containing molecules.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. libretexts.org This is a crucial reaction for synthesizing anilines and other arylamine derivatives.

Heck Coupling: This reaction couples an aryl halide with an alkene to form a substituted alkene. sigmaaldrich.com

Negishi-like Couplings: Zinc-mediated couplings can be performed to react aryl halides with alkyl halides. sigmaaldrich.com

The choice of ligands on the palladium catalyst is often critical for the success and selectivity of these reactions. libretexts.orgnsf.gov

Polymerization and Oligomerization Strategies

The difunctional nature of this compound makes it an excellent monomer for polymerization and oligomerization reactions via palladium-catalyzed cross-coupling. By reacting with a suitable difunctional coupling partner, a variety of conjugated polymers and oligomers with tailored electronic and optical properties can be synthesized.

For example, the Suzuki-Miyaura cross-coupling reaction is extensively used for the synthesis of conjugated polymers. In a typical polymerization, a dibromo-aromatic monomer is reacted with a diboronic acid or ester monomer in the presence of a palladium catalyst. rsc.org This approach has been used to synthesize polymers containing fluorene and dihydropyrene units. rsc.orgrsc.org The properties of the resulting polymers, such as their solubility and photoluminescence, can be tuned by the choice of monomers and the reaction conditions. researchgate.net

Redox Chemistry and Electrochemical Properties

The redox behavior of this compound and its derivatives is of significant interest due to the potential for switching between different electronic states. The dihydropyrene core can undergo reversible oxidation and reduction processes, which can be studied using techniques like cyclic voltammetry.

The electrochemical properties of dihydropyrene derivatives are influenced by the substituents on the aromatic ring. For instance, an electrochemical readout of the state of a benzodihydropyrene switch has been demonstrated. researchgate.netnankai.edu.cn This suggests that the redox potentials of the dihydropyrene system can be modulated, which is a key feature for applications in molecular electronics and sensors.

The electrochemical properties of polymers derived from this compound can be investigated using cyclic voltammetry to determine their HOMO and LUMO energy levels. rsc.org These parameters are crucial for understanding the charge transport characteristics of the materials and their suitability for use in electronic devices.

Valence Isomerization Mechanisms and Biradicaloid Intermediates

A key characteristic of the dihydropyrene system is its ability to undergo a reversible valence isomerization to a metacyclophanediene. acs.org This process is a photochromic transformation, meaning it can be induced by light. Typically, the colored, closed-ring dihydropyrene (DHP) isomerizes to a colorless, open-ring cyclophanediene (CPD) upon irradiation with visible light. researchgate.netresearchgate.net The reverse reaction, from CPD back to DHP, can be triggered by UV light or by heating. researchgate.netresearchgate.net

The mechanism of this isomerization is thought to proceed through a biradicaloid intermediate. researchgate.netresearchgate.net This unstable intermediate is prone to bimolecular decomposition, which can lead to poor cycling performance of the photoswitch. researchgate.net Encapsulating the dihydropyrene molecule within a coordination cage has been shown to protect the reactive intermediate and improve the fatigue resistance of the system. researchgate.netacs.org

The thermal stability of the dihydropyrene and cyclophanediene isomers, and the activation energy for their interconversion, are influenced by the substituents on the dihydropyrene core. acs.org For example, fusing a benzene (B151609) ring to the dihydropyrene system affects the thermodynamics and kinetics of the isomerization. nih.gov In some cases, the cyclophanediene isomer can be the more thermodynamically stable form. nankai.edu.cn

Advanced Materials Science and Organic Electronic Applications of 2,7 Dibromo 1,9 Dihydropyrene Derivatives

Molecular Switches and Logic Gates

Derivatives of 2,7-disubstituted dihydropyrenes are at the forefront of research into molecular switches. These molecules can undergo reversible isomerization between a colored, closed-ring dihydropyrene (B12800588) (DHP) form and a colorless, open-ring cyclophanediene (CPD) form, triggered by light or electrochemical stimuli. mpg.de The DHP form possesses a rigid 14 π-electron aromatic system, while the CPD form is a non-aromatic isomer. acs.org This transformation dramatically alters the molecule's geometry, electronic structure, and conjugation, making it an effective switch.

The switching behavior can be finely tuned. For instance, introducing donor-acceptor substituents at the 2,7-positions can shift the activation wavelength into the near-infrared (NIR) region. acs.orgthno.org This is highly desirable for applications in biological systems and for penetrating bulk materials. thno.org Research has demonstrated that by varying the strength and position of these donor-acceptor groups, the thermal stability of the metastable CPD isomer can be adjusted, with half-lives ranging from milliseconds to hours. acs.org

This switching capability forms the basis for constructing molecular logic gates. mdpi.comsigmaaldrich.com A molecular switch with two distinct states (e.g., DHP and CPD) can represent the binary states of 0 and 1. By designing molecules that respond to specific chemical or light inputs, logic functions such as AND, OR, INHIBIT (INH), and IMPLICATION (IMPLY) can be realized. mdpi.commdpi.com For example, a dual-output fluorescent molecular switch has been developed that can be reconfigured between INH and IMPLY logic gates simply by changing the wavelength at which the output is monitored. mdpi.com By linking multiple dihydropyrene units together, more complex, multi-state switching systems can be created, moving towards more sophisticated molecular computing. acs.org

| Dihydropyrene Derivative | Switching Stimulus | Key Feature | Application |

| 2,7-Donor-Acceptor DHP | Near-Infrared (NIR) Light | Tunable thermal stability of CPD form. acs.org | NIR-activated molecular switch. thno.org |

| 2,7-Diethynyl-DHP | Light / Electrochemical | Reversible DHP to CPD conversion. mpg.de | Molecular electronics component. mpg.de |

| Dihydropyrene Dimers | Light (e.g., 660 nm) | Cooperative switching behavior. | Multi-state systems. |

| Pyridinium-substituted DHP | Visible Light (e.g., 680/470 nm) | High quantum yields in aqueous solution. | All-visible-light photoswitch. chiralen.com |

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) Precursors

While 2,7-Dibromo-1,9-dihydropyrene itself is primarily studied for its switching properties, its aromatized pyrene (B120774) counterpart, 2,7-dibromopyrene (B9692), and related derivatives are valuable precursors for materials used in OLEDs and OFETs. The pyrene core is an excellent chromophore with high fluorescence quantum yields, making it an attractive building block for light-emitting materials. researchgate.net Polycyclic aromatic hydrocarbons (PAHs) like pyrene derivatives possess unique electronic properties due to their extended π-conjugated systems, which are essential for charge transport and emission in organic electronic devices. smolecule.com

Symmetrically substituted 2,7-diaryl or 2,7-diarylamino carbazoles, which can be synthesized from 2,7-dibromo precursors, have been successfully applied as charge-transporting layers, fluorescent emitters, and host materials in OLEDs. nih.gov The 2,7-substitution pattern allows for the extension of the π-system, which can be used to tune the HOMO/LUMO energy levels and the emission color of the resulting material. researchgate.netnih.gov These materials are investigated for their potential to act as emitters in fluorescent OLEDs or as hosts for phosphorescent emitters in Phosphorescent OLEDs (PHOLEDs). nih.gov

The ability to switch a molecule between two distinct isomers (DHP and CPD) with different electronic properties is highly attractive for modulating charge transport at the single-molecule level. mpg.de The conductance of a molecular junction can be changed by switching the molecule between its high-conductance (DHP) and low-conductance (CPD) states.

Studies on 2,7-dialkynyldihydropyrene derivatives using scanning tunneling microscope break junction (STM-BJ) techniques have provided significant insights. mpg.de These experiments show that stable molecular junctions can be formed and that the molecular conductance depends on the substitution pattern of the DHP core. Spectroelectrochemistry combined with density functional theory (DFT) calculations confirmed the reversible electrochemical switching between the DHP and CPD forms. mpg.de This demonstrates the potential of these molecules to function as memory elements or transistors in molecular-scale circuits.

| Parameter | DHP (Dihydropyrene) State | CPD (Cyclophanediene) State | Significance |

| Aromaticity | 14 π-electron aromatic system | Non-aromatic | Major change in electronic structure |

| Conductance | Higher | Lower | Basis for a molecular electronic switch |

| Conjugation | Extended π-conjugation | Broken π-conjugation | Affects charge transport pathway |

The design of luminescent materials based on the pyrene scaffold, accessible from dihydropyrene precursors, follows several key principles. Pyrene itself is known for its strong blue fluorescence and its ability to form excimers (excited-state dimers) at high concentrations, which emit at longer wavelengths. acs.org Functionalization at the 2,7-positions is a powerful strategy to modify these properties.

Research shows that substitution at the 2- and 2,7-positions has little influence on the high-energy (S2 ← S0) absorption band, which remains "pyrene-like," but strongly affects the lower-energy (S1 ← S0) band. acs.org This allows for targeted tuning of the emission properties. Introducing electron-donating or withdrawing groups at these positions can modify the energy levels, fluorescence quantum yield, and emission color. For example, a 2,7-disubstituted donor-acceptor pyrene derivative has been synthesized that shows distinct photophysical properties compared to 1-substituted pyrenes. acs.org Furthermore, attaching bulky groups like adamantane (B196018) can prevent aggregation-caused quenching, enhancing emission in the solid state, which is crucial for OLED applications. nih.gov

Organic Photovoltaic Cells (OPVs) Components

In the field of organic photovoltaics, materials must efficiently absorb sunlight and facilitate the separation of excitons into free charge carriers. mdpi.com Pyrene derivatives, due to their strong absorption in the UV-visible region and good charge-transporting properties, are explored as components in OPVs. researchgate.netsmolecule.com The this compound framework provides a versatile platform for synthesizing donor or acceptor materials for the active layer of solar cells.

By attaching suitable electron-donating or electron-withdrawing groups to the 2,7-positions of the pyrene core, chemists can design molecules with tailored absorption spectra and energy levels to match the requirements of a bulk heterojunction (BHJ) solar cell. mpg.de The goal is to create a material with a broad absorption spectrum to capture more of the solar radiation and to ensure appropriate energy level offsets with a partner acceptor (or donor) material to enable efficient charge separation. nankai.edu.cn While specific applications of this compound derivatives in high-performance OPVs are still an emerging area of research, the fundamental properties of the pyrene system make it a promising candidate for future development. smolecule.com

Sensing Materials for Chemical Detection

The inherent fluorescence of the pyrene core makes its derivatives excellent candidates for chemosensors. researchgate.net The principle often relies on the modulation of the fluorescence emission (e.g., quenching or enhancement) upon binding of a target analyte. mdpi.com By functionalizing the 2,7-positions of the dihydropyrene or pyrene skeleton with specific recognition units (receptors), sensors that are selective for particular ions or molecules can be designed.

For example, a receptor that binds to a metal ion could be attached. Upon binding, a change in the electronic properties of the pyrene fluorophore could occur through photoinduced electron transfer (PET), leading to a change in fluorescence intensity. The high surface area-to-volume ratio of materials based on these molecules also makes them suitable for integration into 2D material-based sensors, such as those using graphene field-effect transistors (GFETs), where adsorption of an analyte to the functionalized surface modulates the electronic properties of the device. frontiersin.orggraphenea.com

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. thno.orgnih.gov The large, planar aromatic surface of the pyrene core makes it ideal for participating in π-π stacking interactions, which can drive the self-assembly of molecules into well-defined nanostructures like rods or sheets. mdpi.comrsc.org

This compound derivatives can be designed to act as building blocks for complex supramolecular architectures. The bromine atoms can be replaced with functional groups that can direct assembly through hydrogen bonding or coordinate to metal ions. scielo.br Furthermore, these molecules can act as hosts in host-guest chemistry. thno.org They can be incorporated into larger macrocyclic structures or form assemblies with cavities capable of encapsulating smaller guest molecules. mdpi.com This can be used to create responsive materials, where the binding or release of a guest is triggered by an external stimulus, such as light, which could switch the dihydropyrene unit between its DHP and CPD forms, altering the cavity size or binding properties.

Self-Assembly Strategies

The 2,7-substitution pattern of pyrene derivatives, originating from precursors like this compound, provides a linear and rigid scaffold that is highly advantageous for directed self-assembly. These strategies are pivotal for creating ordered nanostructures with applications in organic electronics and sensor technology.

On-surface self-assembly of 2,7-dibromopyrene on coinage metal substrates like Au(111) has been investigated to create ordered two-dimensional (2D) patterns. rsc.orggithub.io At low coverage, 2,7-dibromopyrene molecules form a supramolecular network stabilized by Br–H bonds. rsc.org Upon thermal annealing, the bromine atoms are cleaved, and the molecules undergo on-surface Ullmann coupling to form covalently bonded one-dimensional (1D) polymer chains. github.ioresearchgate.net The process can also involve the formation of organometallic intermediates where gold adatoms coordinate to the pyrene units, facilitating the dehalogenation and subsequent C-C bond formation. github.io

Beyond on-surface polymerization, 2,7-disubstituted pyrenes are excellent building blocks for creating functional supramolecular polymers in solution. By attaching amphiphilic side chains, these pyrene derivatives can self-assemble in aqueous environments. For instance, an amphiphilic trimer of a 2,7-substituted pyrene has been shown to form both 2D nanosheets and 1D tubular structures simultaneously through supramolecular polymerization. rsc.org The morphology of the resulting aggregates is highly dependent on the substitution pattern of the pyrene core. rsc.orgunibe.ch This divergent assembly pathway highlights the potential to create complex, multi-morphological materials from a single molecular component.

Coordination-driven self-assembly is another powerful strategy. Here, the 2,7-positions of the pyrene are functionalized with ligands capable of coordinating to metal ions. This approach has been used to construct discrete, well-defined metallomacrocycles. For example, rectangular metallacycles have been self-assembled from 2,7-diazapyrenium-based ligands and square-planar palladium(II) or platinum(II) complexes, which can act as receptors for polycyclic aromatic hydrocarbons (PAHs). rsc.org Pyrene units can also be incorporated as "antenna" chromophores in larger self-assembled structures, where they can participate in energy transfer processes, a feature of interest for light-harvesting applications. rsc.org

| Strategy | Precursor/Building Block | Key Interactions | Resulting Structure | Reference |

|---|---|---|---|---|

| On-Surface Assembly | 2,7-Dibromopyrene (Br2Py) on Au(111) | Halogen Bonding (Br-H), van der Waals | Ordered 2D Supramolecular Network | rsc.org |

| On-Surface Polymerization | 2,7-Dibromopyrene (Br2Py) on Au(111) | Covalent (C-C), Organometallic (C-Au) | 1D Polymer Chains, Organometallic Oligomers | github.ioresearchgate.net |

| Supramolecular Polymerization | Amphiphilic 2,7-linked Pyrene Trimer | π-π stacking, Hydrophobic effects | 2D Nanosheets and 1D Nanotubes | rsc.org |

| Coordination-Driven Self-Assembly | 2,7-Diazapyrenium-based Ligand + Pd(II)/Pt(II) | Metal-Ligand Coordination | Rectangular Metallacycles | rsc.org |

Macrocyclic Structures and Pyrenophanes

The linear disposition of the 2- and 7-positions on the pyrene scaffold makes it an ideal component for the synthesis of macrocyclic structures, particularly pyrenophanes. A pyrenophane is a type of cyclophane where a pyrene aromatic system is bridged by at least one aliphatic or aromatic chain. acs.org The npyrenophanes, where 'n' denotes the number of atoms in the bridging chain connecting the 2 and 7 positions, are the most extensively studied class of pyrenophanes. mun.ca

The synthesis of these macrocycles often starts from precursors that allow for functionalization at the 2,7-positions. The "tetrahydropyrene method" is a classic strategy, where pyrene is reduced to allow for selective bromination at the 2,7-positions, followed by re-aromatization. rsc.org The resulting 2,7-dibromopyrene can then be used in various coupling reactions to install the bridging chain. rsc.org More direct methods, such as iridium-catalyzed C-H borylation, can also produce 2,7-difunctionalized pyrenes that serve as versatile intermediates for pyrenophane synthesis. researchgate.netsemanticscholar.org

A variety of npyrenophanes have been synthesized, including those with simple hydrocarbon tethers and those containing heteroatoms, such as the 1,n-dioxanpyrenophanes. acs.orgnih.gov The length and nature of the tether significantly influence the properties of the resulting macrocycle. Shorter tethers force the pyrene nucleus to bend out of its natural planar geometry. This strain impacts the molecule's structural, chemical, and spectroscopic properties. nih.govmun.ca For example, a series of 1,n-dioxanpyrenophanes with n ranging from 7 to 12 showed that as the bridge shortens, the bend angle of the pyrene moiety increases, but its aromaticity is only slightly diminished. nih.gov

The reactivity of these strained systems is also altered. For instance, the highly bent8pyrenophanes can readily undergo cycloaddition reactions with reactive dienophiles like tetracyanoethene (TCNE), a reaction not typical for planar pyrene. acs.org This highlights how macrocyclic construction can be used to tune the fundamental properties of the pyrene core.

| Pyrenophane Type | Bridge Length (n) | Key Synthetic Precursor | Synthetic Strategy | Notable Finding | Reference |

|---|---|---|---|---|---|

| nPyrenophane | 7, 8, 9 | Dimethyl 5-hydroxyisophthalate derivative | Multi-step sequence including Sonogashira coupling and aromatization | researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ_sGjWP3hecYG8_3rGeT9l030jR_6ezfLJay6cmmTpfJ37rqNjJCeOIqc3os04ThAe4LDPaNkHsf7bcS7W2Bk4CngZOj7uFwiMuvrvyFf3wVdkKUeiiB9ws4GikR3RoYqeG2bT_fhKN3tBVaEvSSH_9oavq4Xwib9aqJbJ0T0xh2eAX6h4QvDZ0vGXMjwlHYDvVklWQnulB_Rp57sCLVkIkX-NiYn269Zy0Hz8fUo7lqGPl61ELqb1EN8FcxjXsguo25UiANXLA%3D%3D)Pyrenophane is highly bent and reactive. | acs.org |

| 1,n-Dioxanpyrenophane | 7-12 | 5-Hydroxyisophthalic acid | 9-10 step sequence | Systematic study of how bridge length affects pyrene planarity and aromaticity. | nih.gov |

| nPyrenophane | General | 2,7-Dibromopyrene | Ni-mediated coupling | Formation of various macrocyclic pyrene oligomers. | researchgate.net |

| Molecular Rotor | N/A (ethynyltriptycene units) | 2,7-Dibromopyrene | Pd-catalyzed coupling | Creation of a functional molecular machine based on a 2,7-disubstituted pyrene core. | rsc.org |

Derivatization and Functionalization of the 2,7 Dibromo 1,9 Dihydropyrene Core

Synthesis of Novel Dihydropyrene (B12800588) Derivatives with Tunable Properties

The introduction of different functional groups onto the 2,7-positions of the dihydropyrene skeleton via palladium-catalyzed cross-coupling reactions is a powerful strategy to modulate its intrinsic properties. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are instrumental in this regard, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The electronic nature of the substituents plays a pivotal role in tuning the properties of the dihydropyrene core. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby influencing the optical and electrochemical characteristics of the molecule. This tunability is essential for designing materials with specific absorption and emission profiles for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on a 2,7-Dibromo-Aromatic Core

| Coupling Reaction | Reagents and Conditions | Product Type | Potential Property Modulation |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water, 80-100 °C | 2,7-Diaryl-1,9-dihydropyrene | Extension of π-conjugation, tuning of emission wavelength. |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50-70 °C | 2,7-Dialkynyl-1,9-dihydropyrene | Introduction of rigid linkers, potential for further functionalization. |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 90-110 °C | 2,7-Diamino-1,9-dihydropyrene | Introduction of electron-donating groups, modulation of redox properties. |

Note: The conditions presented are generalized from reactions on similar dibromo-aromatic substrates and are expected to be applicable to 2,7-dibromo-1,9-dihydropyrene.

Incorporation into Conjugated Polymers and Copolymers

This compound can serve as a valuable monomer in the synthesis of conjugated polymers. Its bifunctional nature allows it to be incorporated into polymer backbones through step-growth polymerization methods, most notably Suzuki and Stille coupling reactions. These reactions involve the palladium-catalyzed coupling of the dibromo-monomer with a corresponding di-boronic acid (or ester) or di-stannane co-monomer.

The resulting polymers would feature the dihydropyrene unit as a recurring motif in their conjugated backbone. The properties of these polymers, such as their band gap, charge carrier mobility, and solubility, can be finely tuned by the choice of the co-monomer. For instance, copolymerization with electron-deficient units can lead to donor-acceptor polymers with applications in organic solar cells. rsc.org

The incorporation of the dihydropyrene core is expected to impart unique photophysical properties to the resulting polymers, potentially leading to materials with strong emission in the visible region of the spectrum. The planarity and extended π-system of the pyrene-like core can facilitate intermolecular π-π stacking, which is beneficial for charge transport in organic field-effect transistors (OFETs).

Attachment of Solubilizing and Processability-Enhancing Side Chains

A significant challenge in the development of materials based on large polycyclic aromatic hydrocarbons is their often poor solubility in common organic solvents, which hampers their processing and device fabrication. The attachment of solubilizing side chains to the this compound core is a critical strategy to overcome this limitation.

Long and/or branched alkyl or alkoxy chains are commonly employed for this purpose. These chains can be introduced via cross-coupling reactions. For example, a Suzuki coupling with an alkyl-substituted arylboronic acid or a Sonogashira coupling with an alkyne bearing a long alkyl chain can effectively enhance solubility. rsc.orgnih.gov

The presence of these side chains disrupts the strong intermolecular π-π stacking in the solid state, preventing aggregation and improving solubility. Furthermore, the nature of the side chains can also influence the morphology of thin films, which is a crucial factor for the performance of organic electronic devices. bohrium.com

Table 2: Examples of Solubilizing Groups and Their Potential Impact

| Solubilizing Group | Method of Introduction | Expected Impact on Properties |

| Long Alkyl Chains (e.g., -C₈H₁₇) | Suzuki or Sonogashira coupling with appropriately functionalized reagents. | Increased solubility in nonpolar organic solvents, improved film-forming properties. |

| Branched Alkyl Chains (e.g., -2-ethylhexyl) | Suzuki or Sonogashira coupling. | Enhanced solubility and prevention of crystallization. |

| Alkoxy Chains (e.g., -OC₈H₁₇) | Buchwald-Hartwig etherification or nucleophilic substitution on an activated precursor. | Improved solubility and potential for liquid crystalline behavior. |

| Triisopropylsilyl (TIPS) Ethynyl Groups | Sonogashira coupling with TIPS-acetylene. | Increased solubility and stability, can be deprotected for further reactions. |

Synthesis of Pyrene-Fused Azaacenes and Other Annulated Systems

The this compound core is a key precursor for the synthesis of larger, more complex π-conjugated systems, such as pyrene-fused azaacenes. These molecules, which contain nitrogen atoms within their aromatic framework, are of great interest as n-type semiconductors for organic electronics. nih.govuni-freiburg.de

A common synthetic route involves the conversion of the this compound into a 2,7-disubstituted pyrene (B120774) derivative, which is then oxidized to a pyrene-4,5,9,10-tetraone. This tetraone can then undergo a condensation reaction with various aromatic diamines to form the desired pyrene-fused azaacenes. researchgate.net The properties of the final azaacene can be tailored by the choice of the diamine. For example, using diamines with electron-withdrawing groups can lower the LUMO energy level of the resulting material, which is desirable for n-type semiconductors. researchgate.net

The introduction of substituents at the 2 and 7 positions of the initial dihydropyrene allows for the tuning of the electronic properties and solubility of the final azaacene product. This modular approach provides a powerful tool for the rational design of novel organic electronic materials. nih.govuni-freiburg.de

Future Research Directions and Challenges

Development of More Efficient and Scalable Synthetic Routes

Table 1: Goals for Synthetic Route Development

| Parameter | Current Status (Typical) | Future Goal | Significance |

| Overall Yield | Low to moderate | High (>50%) | Reduces cost and waste, increases material availability. |

| Number of Steps | Multi-step sequences | Fewer, more convergent steps | Simplifies purification, reduces labor and resource consumption. |

| Reagent Cost | Often high (specialized reagents) | Lower (commodity chemicals) | Enhances economic viability for large-scale production. |

| Scalability | Milligram to gram scale | Kilogram scale and beyond | Enables industrial application and prototyping of devices. |

| Process Safety | May involve hazardous reagents/conditions | Inherently safer design | Minimizes environmental impact and operational risk. |

Exploration of Novel Photophysical Phenomena and Mechanistic Insights

The core function of dihydropyrene-based molecules is their photochromism, the reversible transformation between the DHP and CPD isomers. acs.org While this behavior is known, a deep mechanistic understanding is crucial for rational design. The ring-opening of DHP derivatives occurs from the first singlet excited state, but the quantum yields can be intrinsically low. nih.govacs.org Future work should aim to elucidate the complex mechanisms governing these photochemical reactions, including the role of triplet states, conical intersections, and environmental effects on the reaction pathways. mdpi.comresearchgate.net

Key research questions include understanding the factors that control the quantum yields of both the ring-opening and ring-closing reactions, the rates of these transformations, and the fatigue resistance of the molecule over many switching cycles. nih.govacs.org Investigating how substitutions at the bromine positions influence these fundamental properties is paramount. For instance, arene-annelated DHPs have shown much larger photochemical ring-opening quantum yields, suggesting a promising avenue for exploration. nih.gov

Table 2: Comparative Properties of Dihydropyrene (B12800588) Isomers

| Property | Closed Form (Dihydropyrene) | Open Form (Cyclophanediene) | Research Focus |

| Conjugation | Extended 14π aromatic system | Disrupted π-system | Modulating the electronic contrast between states. |

| Color | Typically colored (absorbs visible light) researchgate.net | Typically colorless (absorbs UV light) researchgate.net | Shifting absorption to desired wavelengths (e.g., near-infrared). dicp.ac.cn |

| Switching (Opening) | Visible Light Induced researchgate.net | Thermally or UV Light Induced researchgate.net | Improving quantum yields and reducing thermal relaxation rates. nih.govacs.org |

| Conductance | Higher (ON state) acs.org | Lower (OFF state) acs.org | Maximizing the ON/OFF ratio for molecular electronics. acs.orgresearchgate.net |

Rational Design of Next-Generation Organic Electronic Materials

The 2,7-dibromo functionality is a gateway to a vast chemical space. By replacing the bromine atoms with various functional groups through cross-coupling reactions, researchers can rationally design next-generation materials with tailored properties. Attaching electron-donating or electron-withdrawing groups can systematically tune the molecule's frontier molecular orbitals (HOMO/LUMO levels), absorption spectrum, and redox potentials. dicp.ac.cn This strategy is essential for creating materials optimized for specific applications, such as organic photovoltaics, field-effect transistors, and light-responsive sensors.

A significant challenge is to create photoswitches that operate efficiently with low-energy light, such as near-infrared (NIR) radiation, which offers deeper penetration into materials and biological tissues. dicp.ac.cn Designing donor-acceptor dihydropyrenes has been shown to shift absorption bands into the NIR region. dicp.ac.cn Further research will involve synthesizing and characterizing a library of 2,7-disubstituted dihydropyrene derivatives to build a comprehensive understanding of structure-property relationships.

Advanced Computational Modeling for Predictive Material Design

Synthesizing and testing new molecules is resource-intensive. Advanced computational modeling offers a powerful tool to predict the properties of novel 2,7-disubstituted dihydropyrene derivatives before they are made. chemrxiv.org Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate activation barriers for thermal isomerization, predict absorption spectra, and understand electronic structures. acs.orgresearchgate.net

However, accurately modeling the complex photochemistry of dihydropyrenes, which can involve multiple electronic states and symmetry-forbidden reaction pathways, remains a challenge. researchgate.net Future efforts will focus on employing more advanced computational methods, such as spin-flip TD-DFT and other multi-reference approaches, to gain a more accurate picture of the photoisomerization mechanism. researchgate.netacs.org Machine learning models, trained on existing experimental and computational data, could further accelerate the discovery of new photoswitches with desired properties like high quantum yields and specific absorption wavelengths. chemrxiv.org

Table 3: Comparison of Computational Methods for Material Design

| Method | Application | Advantage | Challenge |

| DFT | Ground-state properties, reaction barriers. acs.org | Computationally efficient for large systems. | Can be inaccurate for excited states and highly correlated systems. |

| TD-DFT | Absorption spectra, excited state properties. researchgate.net | Good balance of cost and accuracy for many systems. | Fails for certain complex excited states (e.g., double excitations). |

| Spin-Flip TD-DFT | Diradical states, bond-breaking, conical intersections. researchgate.netacs.org | Provides better description of complex photochemical pathways. | More computationally demanding than standard TD-DFT. |

| Machine Learning | High-throughput screening, property prediction. chemrxiv.org | Extremely fast predictions once trained. | Requires a large, high-quality dataset for training. |

Integration into Complex Molecular Systems and Devices

The ultimate goal for 2,7-Dibromo-1,9-dihydropyrene and its derivatives is their integration into functional molecular systems and devices. pku.edu.cn This includes their incorporation into polymers, self-assembled monolayers on surfaces, or as single molecules in electronic junctions. acs.org A major challenge is ensuring that the photoswitching properties observed in solution are retained or even enhanced within these more complex environments. The interaction with a substrate or surrounding matrix can alter the molecule's conformation, electronic states, and photochemical behavior.

Research has demonstrated that the conductance of a single dihydropyrene derivative can be switched with an ON/OFF ratio exceeding 10⁴, highlighting its potential in molecular electronics. acs.org Future work will explore the covalent attachment of these molecular switches to electrodes, such as graphene or gold, to create robust, light-addressable electronic components. researchgate.net Another exciting direction is the development of multiphotochromic systems, where dihydropyrene units are coupled with other photoactive molecules to create materials with multiple, controllable states for advanced information storage or logic gates. anr.fr

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,7-Dibromo-1,9-dihydropyrene derivatives, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis starting from brominated precursors (e.g., 1,3-bis(bromomethyl)benzonitrile) is common. Key steps include bromination via electrophilic substitution and UV-induced cyclization for isomerization to dihydropyrenes. Reaction conditions such as solvent polarity (e.g., THF or DCM) and temperature (e.g., 50°C for sigmatropic rearrangements) critically influence yields . Catalytic hydrogenation with Pd/C or Pd(PPh₃)₄ under controlled pressure (1–3 atm H₂) is effective for reducing intermediates .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns and monitor isomerization (e.g., deuterium incorporation at position 9 in dihydropyrenes) . X-ray crystallography (as applied to dibromofluorene analogs) resolves stereochemical ambiguities, while HRMS-ESI validates molecular formulas . Purity (>98%) should be confirmed via HPLC with UV detection at λ = 254 nm .

Q. What experimental factors influence the solubility and stability of this compound during storage?

- Methodology : Solubility in polar solvents (e.g., DMSO) can be enhanced by heating to 37°C followed by sonication . Stability is temperature-dependent: store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged UV exposure, as dihydropyrenes may revert to metacyclophanedienes .

Advanced Research Questions

Q. How do substituents (e.g., cyano vs. methyl groups) modulate the thermal isomerization kinetics of dihydropyrenes?

- Methodology : Compare activation barriers (ΔG‡) via DFT calculations to explain experimental half-lives. Cyano groups lower ΔG‡, enabling isomerization at 50°C (τ₁/₂ = hours), whereas methyl-substituted analogs require >190°C (τ₁/₂ = years). Validate using variable-temperature NMR to track sigmatropic rearrangements .

Q. How can researchers resolve contradictions in reported reaction kinetics for dihydropyrene isomerization?

- Methodology : Systematically vary substituent electronic effects (e.g., electron-withdrawing vs. donating groups) and measure rate constants via UV-vis spectroscopy . Cross-reference with computational models to identify outliers caused by solvent polarity or trace impurities .

Q. What computational strategies predict substituent effects on dihydropyrene reactivity?

- Methodology : Use molecular docking or QM/MM simulations to model steric/electronic interactions. For example, cyano groups stabilize biradicaloid transition states via conjugation, reducing ΔG‡ by ~15 kcal/mol compared to methyl groups. Validate predictions with kinetic isotope effect (KIE) studies .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.